molecular formula C21H21N3O5S B2875785 METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE CAS No. 923235-14-7

METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE

Cat. No.: B2875785
CAS No.: 923235-14-7
M. Wt: 427.48
InChI Key: CGJZIIPCFNFJPI-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxy groups, a phthalazinylthio moiety, and an acetylamino group attached to a benzoate core.

Preparation Methods

The synthesis of METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzoic acid, is nitrated to form 4,5-dimethoxy-2-nitrobenzoic acid.

    Reduction: The nitro group is then reduced to an amino group, yielding 4,5-dimethoxy-2-aminobenzoic acid.

    Acylation: The amino group is acylated with 4-methylphthalazinylthioacetyl chloride to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

METHYL 4,5-DIMETHOXY-2-{2-[(4-METHYLPHTHALAZIN-1-YL)SULFANYL]ACETAMIDO}BENZOATE can be compared with similar compounds such as:

    Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but with a nitro group instead of an amino group.

    Methyl 4,5-dimethoxy-2-aminobenzoate: Similar structure but without the phthalazinylthioacetyl moiety.

    Methyl 4,5-dimethoxybenzoate: Lacks both the amino and phthalazinylthioacetyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the simpler analogs.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(4-methylphthalazin-1-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-12-13-7-5-6-8-14(13)20(24-23-12)30-11-19(25)22-16-10-18(28-3)17(27-2)9-15(16)21(26)29-4/h5-10H,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJZIIPCFNFJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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